4-[(4-chlorobenzyl)oxy]-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-methoxybenzamide
Overview
Description
4-[(4-chlorobenzyl)oxy]-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-methoxybenzamide is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzene. This intermediate is then reacted with 2,4-dimethoxyphenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzyl)oxy]-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-[(4-chlorobenzyl)oxy]-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-N’-(3-methoxybenzylidene)benzohydrazide
- 4-[(4-chlorobenzyl)oxy]-N’-(4-methylbenzylidene)benzohydrazide
- 4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate
Uniqueness
4-[(4-chlorobenzyl)oxy]-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-29-18-9-10-19(21(13-18)30-2)26-24(33)27-23(28)16-6-11-20(22(12-16)31-3)32-14-15-4-7-17(25)8-5-15/h4-13H,14H2,1-3H3,(H2,26,27,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVXKISJDAGKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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